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Executive Summary
The BRG1/BRM-associated factor (BAF) complex, the mammalian ortholog of the yeast

SWI/SNF complex, is a critical ATP-dependent chromatin remodeler that plays a fundamental

role in regulating gene expression. Through its ability to modulate chromatin structure, the BAF

complex influences a vast array of cellular processes, including differentiation, proliferation, and

DNA repair. Large-scale genomic studies have revealed that the subunits of the BAF complex

are mutated in approximately 20% of all human cancers, positioning it as a major tumor

suppressor entity.[1][2][3][4] This guide provides a comprehensive technical overview of the

BAF complex's role in cancer progression, detailing its subunit composition, the functional

consequences of mutations, its interplay with key cancer signaling pathways, and

methodologies for its study.

The BAF Chromatin Remodeling Complex
Core Function and Subunit Composition
The primary function of the BAF complex is to utilize the energy from ATP hydrolysis to remodel

chromatin by sliding, ejecting, or repositioning nucleosomes.[1][3] This action alters the

accessibility of DNA to transcription factors and other regulatory proteins, thereby controlling

gene expression.[1] The BAF complex is a large, multi-subunit assembly with a modular
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architecture, broadly organized into a catalytic ATPase module, an actin-related protein (Arp)

module, and a "Body" module.[5]

There are three main subtypes of the mammalian BAF complex, each with a distinct subunit

composition that dictates its specific functions:

Canonical BAF (cBAF): The most prevalent form, involved in a wide range of cellular

processes.

Polybromo-associated BAF (PBAF): Characterized by the presence of PBRM1, ARID2, and

BRD7, it has specialized roles, including in cell division.[1][2][3]

Non-canonical BAF (ncBAF or GBAF): A more recently described complex with a unique

composition and function, including localization to CTCF sites and promoters.[3][6]

The core of the complex includes a mutually exclusive ATPase subunit, either SMARCA4

(BRG1) or SMARCA2 (BRM), which provides the motor function for chromatin remodeling.[1][7]

These ATPases assemble with a diverse array of accessory subunits, with at least 27 genes

encoding these components, allowing for combinatorial complexity and tissue-specific

functions.[1]

BAF Complex Subunits and Cancer-Associated
Mutations
Mutations in genes encoding BAF subunits are a recurrent theme in oncology. These are

typically loss-of-function mutations, underscoring the tumor-suppressive role of the complex.[8]

The mutation prevalence is cancer-dependent, suggesting context- and subunit-specific effects

on complex function.[9][10]
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Subunit
Associated
Cancers

Mutation
Frequency

Key Notes

SMARCA4 (BRG1)

Non-Small Cell Lung

Cancer (NSCLC),

Medulloblastoma

~8-12% in NSCLC.[1]

[7][11][12]

Often co-occurs with

mutations in TP53,

STK11, and KEAP1.

[1][7] Loss of

SMARCA4 sensitizes

cells to CDK4/6

inhibition.[8]

ARID1A

Ovarian Clear Cell

Carcinoma (OCCC),

Endometrial

Carcinoma, Gastric

Cancer

46-57% in OCCC.[4]

[9][13]

Mutations frequently

co-occur with

alterations in the

PI3K/AKT pathway.[3]

[11][12] Loss of

ARID1A can sensitize

tumors to BET

inhibitors and HDAC

inhibitors.[8][13]

PBRM1
Clear Cell Renal Cell

Carcinoma (ccRCC)

~40% in ccRCC.[6]

[14]

The second most

frequently mutated

gene in ccRCC after

VHL.[14] PBRM1 loss

is associated with

advanced disease

stages.

SMARCB1

(INI1/SNF5)

Malignant Rhabdoid

Tumors (MRT),

Atypical

Teratoid/Rhabdoid

Tumors (AT/RT)

Inactivated in the vast

majority of cases.[15]

[16]

Considered a bona

fide tumor suppressor;

its loss is a defining

feature of MRT.[15]

[17][18] Germline

mutations predispose

to rhabdoid tumor

predisposition

syndrome.[15][19]
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ARID2

Melanoma,

Hepatocellular

Carcinoma

~20% loss of

expression in NSCLC.

[20]

A subunit specific to

the PBAF complex.

Mechanisms of BAF Complex in Cancer
Progression
Mutations in BAF subunits contribute to tumorigenesis through several interconnected

mechanisms:

Transcriptional Dysregulation: The primary consequence of BAF complex inactivation is the

aberrant expression of target genes. This includes both the inappropriate silencing of tumor

suppressor genes and the activation of oncogenes.[2][8]

Disruption of DNA Repair: The BAF complex is involved in DNA damage response pathways.

Its dysfunction can lead to genomic instability, a hallmark of cancer.[2][21]

Alteration of Chromatin Architecture: BAF mutations lead to a disordered chromatin

landscape, affecting higher-order chromatin structure and the function of regulatory elements

like enhancers.[2][8]

Interference with Key Signaling Pathways: The BAF complex physically and functionally

interacts with numerous signaling pathways critical for cell growth, proliferation, and

differentiation.

Crosstalk with Major Signaling Pathways
The BAF complex is a central hub that integrates signals from various pathways to regulate

gene expression. Its disruption has profound effects on these networks.

3.1.1. BAF Complex and the p53 Pathway
The tumor suppressor p53 relies on the chromatin remodeling activity of the BAF complex to

activate its target genes involved in apoptosis and cell cycle arrest. The BAF60a subunit has

been identified as a direct mediator of the interaction between the BAF complex and p53.[21]

[15][22] Disruption of this interaction impairs the p53-dependent DNA damage response.[17]
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BAF Complex and p53 Pathway Interaction
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Caption: Interaction between the BAF complex and the p53 tumor suppressor pathway.

3.1.2. BAF Complex and the PI3K/AKT Pathway
Mutations in the BAF subunit ARID1A frequently co-occur with activating mutations in the

PI3K/AKT pathway, particularly in ovarian clear cell and endometrial cancers.[11][12] Loss of

ARID1A expression leads to increased phosphorylation and activation of AKT.[7][8] This

creates a dependency on the PI3K/AKT pathway, rendering ARID1A-mutant tumors vulnerable

to inhibitors of this pathway, an example of synthetic lethality.[7][8]
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ARID1A Mutation and PI3K/AKT Pathway
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Caption: Consequence of ARID1A loss on the PI3K/AKT signaling pathway.

3.1.3. BAF vs. Polycomb Repressive Complex (PRC)
The BAF and Polycomb Repressive Complexes (PRC1 and PRC2) have an antagonistic

relationship that is crucial for regulating developmental gene expression. BAF complexes

actively evict PRC from chromatin in an ATP-dependent manner, leading to the formation of

accessible chromatin and gene activation.[9] Loss of BAF function can lead to aberrant PRC

activity and the silencing of tumor suppressor genes, such as CDKN2A (p16).[2]
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Antagonism between BAF and Polycomb Complexes
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Caption: The antagonistic relationship between BAF and Polycomb complexes.

3.1.4. Other Key Pathways
Wnt/β-catenin Pathway: Loss of BAF subunits, particularly SMARCB1, can lead to

hyperactivation of the Wnt/β-catenin signaling pathway.[2]

Hedgehog Signaling: Inactivation of SMARCB1 in malignant rhabdoid tumors results in

aberrant activation of the Hedgehog-Gli pathway.[2]

MYC Oncogene: The BAF complex can directly interact with the MYC oncoprotein. This

interaction is complex and context-dependent, with BAF acting to both promote and

suppress MYC activity in different settings.[2][5][6][10][23][24]

RB-E2F Pathway: BAF complexes interact with the retinoblastoma (RB) tumor suppressor to

control the E2F family of transcription factors, thereby regulating cell cycle progression.[2]
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Experimental Protocols for Studying the BAF
Complex
Investigating the BAF complex requires a range of molecular and cellular biology techniques.

Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for BAF Subunit
Interactions
This protocol is used to identify and confirm protein-protein interactions between BAF subunits

or with other proteins.

Methodology:

Cell Lysis:

Harvest cultured cells and wash with ice-cold PBS.

Resuspend the cell pellet in a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH

7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor

cocktail.[11]

Incubate on ice for 10-30 minutes.

Clarify the lysate by centrifugation at ~13,000 x g for 10 minutes at 4°C. Collect the

supernatant.

Pre-clearing (Optional):

To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60

minutes at 4°C.

Pellet the beads by centrifugation and transfer the supernatant to a new tube.[11]

Immunoprecipitation:
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Add a primary antibody specific to a known BAF subunit (the "bait" protein) to the pre-

cleared lysate.

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Immune Complex Capture:

Add Protein A/G beads to the lysate-antibody mixture.

Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen

complexes.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound

proteins.

Elution:

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample

buffer and boiling for 5-10 minutes.

Analysis:

Separate the eluted proteins by SDS-PAGE.

Perform a Western blot using antibodies against suspected interacting partners (the "prey"

proteins).[9]
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Co-Immunoprecipitation (Co-IP) Workflow
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Caption: A generalized workflow for Co-Immunoprecipitation.
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Chromatin Immunoprecipitation (ChIP) for BAF Complex
Genomic Localization
ChIP is used to determine the specific genomic loci where BAF complex subunits are bound.

Methodology:

Cross-linking:

Treat cultured cells with formaldehyde (1% final concentration) for 10-15 minutes at room

temperature to cross-link proteins to DNA.

Quench the reaction with glycine.[12]

Cell Lysis and Chromatin Shearing:

Lyse the cells and isolate the nuclei.

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic

digestion.

Immunoprecipitation:

Incubate the sheared chromatin with an antibody specific to a BAF subunit overnight at

4°C.

Capture the antibody-chromatin complexes using Protein A/G beads.

Washing:

Wash the beads extensively with a series of buffers of increasing stringency to remove

non-specifically bound chromatin.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads.
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Reverse the formaldehyde cross-links by heating at 65°C for several hours in the

presence of high salt.

Treat with RNase A and Proteinase K to remove RNA and proteins.

DNA Purification:

Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based

kit.

Analysis:

Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify enrichment at specific target

loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.[12]

Assay for Transposase-Accessible Chromatin with
Sequencing (ATAC-seq)
ATAC-seq is a powerful technique to map chromatin accessibility genome-wide, providing

insights into how BAF complex dysfunction alters the regulatory landscape.

Methodology:

Nuclei Isolation:

Start with a small number of cells (e.g., 50,000).

Lyse the cells in a hypotonic buffer to release intact nuclei.[2]

Transposition:

Incubate the isolated nuclei with a hyperactive Tn5 transposase pre-loaded with

sequencing adapters.

The Tn5 transposase will simultaneously fragment the DNA and insert the adapters into

accessible, "open" chromatin regions.[4][13]

DNA Purification:
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Purify the "tagmented" DNA fragments.

PCR Amplification:

Amplify the purified DNA fragments by PCR to add indices and generate a sequencing

library.

Sequencing and Data Analysis:

Perform paired-end high-throughput sequencing.

Analyze the data to identify peaks of sequencing reads, which correspond to regions of

open chromatin.[3][4]
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ATAC-seq Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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